Alectinib is a highly selective, orally available, second-generation tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK) and ret proto-oncogene kinase (RET). [, , , , , ] Its high selectivity for ALK, with minimal off-target activity against other kinases, distinguishes it from first-generation ALK inhibitors like crizotinib. [, , ] Alectinib plays a crucial role in scientific research, particularly in preclinical and clinical studies focusing on understanding the mechanisms of ALK-driven oncogenesis and developing effective therapies for ALK-positive cancers. [, , , , , , , , , , , , , , , , ]
Future Directions
Overcoming resistance: Research is ongoing to develop novel therapeutic strategies to combat resistance mechanisms to alectinib, including combination therapies with other targeted agents or immunotherapies. [, , , ]
Personalized medicine: Research aims to identify predictive biomarkers that can help tailor alectinib treatment to individual patients, optimizing its efficacy and minimizing toxicity. [, ]
Novel ALK inhibitors: Development of next-generation ALK inhibitors with enhanced potency, selectivity, and brain penetration is an ongoing area of research to improve treatment outcomes for ALK-positive cancers. [, , , , ]
Expanding indications: Research is exploring the potential use of alectinib in other ALK-driven malignancies beyond NSCLC, such as anaplastic large cell lymphoma. []
Related Compounds
Crizotinib
Compound Description: Crizotinib is a first-generation ALK inhibitor, meaning it was among the first to be developed and clinically used for this target. It is a potent inhibitor of ALK, but also has activity against other kinases like MET. This broad activity can lead to both efficacy and off-target side effects. [, , , , , , , ]
Relevance: Crizotinib is frequently compared to alectinib, as it was the standard of care for ALK-positive NSCLC prior to alectinib's approval. [, , , , , ] Alectinib has shown superior efficacy, particularly in the central nervous system, and a generally more favorable safety profile compared to crizotinib. [, , , , , , , , ] This difference is attributed to alectinib's improved selectivity for ALK and better blood-brain barrier penetration. [, , , , ] Patients who develop resistance to crizotinib are often treated with next-generation ALK inhibitors like alectinib. [, , , ]
Ceritinib
Compound Description: Ceritinib is a second-generation ALK inhibitor, developed to overcome resistance to crizotinib. It has potent activity against a broader range of ALK mutations compared to crizotinib. []
Brigatinib
Compound Description: Brigatinib is another second-generation ALK inhibitor, similar to alectinib in its ability to target ALK mutations that confer resistance to crizotinib. []
Lorlatinib
Compound Description: Lorlatinib is a third-generation ALK inhibitor designed to overcome resistance to first- and second-generation inhibitors. It has demonstrated efficacy against a wide range of ALK mutations, including those conferring resistance to crizotinib, ceritinib, and alectinib. []
Relevance: Lorlatinib is discussed as a potential treatment option for patients with ALK-positive NSCLC who progress on or cannot tolerate earlier-generation ALK inhibitors like alectinib. [] While highly effective, lorlatinib is associated with an increased risk of adverse events, making its use a balance of benefit and risk. []
Ensartinib
Compound Description: Ensartinib is another third-generation ALK inhibitor with activity against many ALK resistance mutations. It is investigated for use in patients who have progressed on or are intolerant to other ALK inhibitors. []
Relevance: Similar to lorlatinib, ensartinib is presented as a potential treatment option after alectinib, particularly for those who develop resistance. [] It offers a different side effect profile compared to other ALK inhibitors, highlighting the need for individualized treatment decisions. []
Afatinib
Compound Description: Afatinib is a tyrosine kinase inhibitor that primarily targets epidermal growth factor receptor (EGFR). It is approved for treating EGFR mutation-positive NSCLC. []
Relevance: Afatinib is mentioned in the context of potential combination therapy with alectinib. [] One study found that activating EGFR bypass signaling through TGFα overexpression can cause acquired resistance to alectinib in ALK-positive NSCLC cells. [] In this context, combining alectinib with afatinib showed synergistic effects in vitro and in a mouse model, suggesting a potential strategy to overcome such resistance. []
M4 (Alectinib Metabolite)
Compound Description: M4 is the major active metabolite of alectinib, generated through CYP3A-mediated metabolism. It possesses comparable potency to alectinib in inhibiting ALK. [, ]
Relevance: The existence of M4 is relevant to alectinib's pharmacokinetic profile and potential drug-drug interactions. [, ] While M4 contributes to the overall ALK inhibition, its lower abundance compared to alectinib allows for alectinib exposure to be used as a surrogate for total exposure in most cases, except when co-administered with strong CYP3A modulators. [, ]
Other Less Common ALK Fusion Variants
Compound Description: While EML4-ALK is the most prevalent ALK fusion variant in NSCLC, several less common variants exist, including those involving KIF5B, KLC1, STRN, and TPM3. []
Relevance: A study investigated the sensitivity of eight different ALK fusion variants, including less common ones, to alectinib. [] The results demonstrated that all eight variants displayed similar sensitivity to alectinib in vitro, suggesting that the specific ALK variant type may not be a reliable predictor of alectinib response. []
Synthesis Analysis
The synthesis of Alectinib involves multiple steps and can be accomplished through various methods. A notable approach includes:
Starting Materials: The process begins with 7-methoxyl-3,4-dihydronaphthalene-2(1H)-ketone.
Key Reactions:
Bis-Methylation: The first step involves bis-methylation to form an intermediate.
Bromination: This is followed by a bromination reaction to introduce bromine into the structure.
Cyclization with Hydrazine: The next step involves a cyclization reaction using hydrazine.
Formation of Piperidine Derivative: The compound undergoes esterification and condensation with piperidine derivatives to form another intermediate.
Final Steps: The final steps include coupling reactions and reduction to yield Alectinib.
This method emphasizes the need for environmentally friendly and economically viable processes suitable for large-scale production.
Molecular Structure Analysis
The molecular structure of Alectinib can be described as follows:
Molecular Formula: C22H24N4O
Molecular Weight: 348.45 g/mol
Structural Features:
A central benzo[b]carbazole core.
An ethyl group and two methyl groups at specific positions on the core.
A morpholine ring attached through a piperidine moiety.
The detailed structural formula can be represented as:
C22H24N4O
Chemical Reactions Analysis
Alectinib undergoes several chemical reactions during its synthesis, including:
Bromination: Involves the substitution of hydrogen atoms with bromine, which is crucial for forming intermediates.
Hydrazine Cyclization: This step facilitates the formation of nitrogen-containing heterocycles.
Esterification: This reaction is essential for attaching functional groups that enhance solubility and bioactivity.
Coupling Reactions: These reactions are vital for constructing complex molecular architectures that define the pharmacological properties of Alectinib.
The synthesis routes are designed to minimize side reactions and enhance yield through careful selection of reagents and conditions.
Mechanism of Action
Alectinib functions primarily as an inhibitor of anaplastic lymphoma kinase, which plays a significant role in cell signaling pathways that promote cancer cell proliferation and survival. Its mechanism can be summarized as follows:
Binding: Alectinib binds to the ATP-binding site of the anaplastic lymphoma kinase enzyme.
Inhibition: This binding inhibits the phosphorylation activity of the enzyme, disrupting downstream signaling pathways involved in cell growth.
Induction of Apoptosis: The inhibition leads to reduced survival signals for cancer cells, ultimately inducing apoptosis (programmed cell death).
This targeted action makes Alectinib particularly effective against tumors that express the anaplastic lymphoma kinase fusion proteins.
Physical and Chemical Properties Analysis
Alectinib exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white to off-white solid powder.
Solubility: It is poorly soluble in water but shows better solubility in organic solvents such as dimethyl sulfoxide.
Stability: Alectinib is stable under normal storage conditions but should be protected from light and moisture.
The compound's solubility profile can be enhanced using various excipients, which is crucial for its formulation in pharmaceutical preparations.
Applications
Alectinib is primarily used in clinical settings for treating patients with non-small cell lung cancer harboring anaplastic lymphoma kinase gene rearrangements. Its applications include:
Cancer Therapy: It is indicated for patients who have progressed on or are intolerant to crizotinib, another anaplastic lymphoma kinase inhibitor.
Research Applications: Investigations into its efficacy in combination therapies or in other malignancies expressing anaplastic lymphoma kinase are ongoing.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alectinib hydrochloride is a hydrochloride obtained by combining alectinib with one molar equivalent of hydrochloric acid. Used for the treatment of patients with anaplastic lymphoma kinase-positive, metastatic non-small cell lung cancer. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains an alectinib(1+). See also: Alectinib (has active moiety).
Benzo[c]phenanthren-3-ol is a hydroxybenzo[c]phenanthrene that is benzo[c]phenanthrene in which the hydrogen at position 3 has been replaced by a hydroxy group. It has a role as a xenobiotic metabolite.